N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide
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Description
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide is a useful research compound. Its molecular formula is C12H19NO2S and its molecular weight is 241.35. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as soluble. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Antimitotic Agent Properties
N-{2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl}butanamide has been studied for its antimitotic agent properties. Chiral isomers of related compounds, specifically ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate, have shown different activities in biological systems. In particular, one of the isomers was found to be more potent than the other, indicating a possible stereoselectivity in biological activity (Temple & Rener, 1992).
Dual Inhibitor of Cyclooxygenase and Lipoxygenase Pathways
Another research application is as a dual inhibitor of the cyclooxygenase and lipoxygenase pathways. This property was evaluated in models of pain and inflammation, where S 19812, a butanamide derivative, demonstrated significant activity. This compound's efficacy in reducing pain and inflammation, along with its good gastric tolerance, suggests its potential in therapeutic applications (Tordjman et al., 2003).
Anticonvulsant Activities
Compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)butanamides have been synthesized and evaluated for anticonvulsant activities. These compounds displayed broad spectra of activity in preclinical seizure models, indicating their potential as hybrid anticonvulsant agents (Kamiński et al., 2015).
Urease Inhibition
Novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides were synthesized and found to be potent inhibitors of the urease enzyme. This discovery contributes to the development of therapeutic agents in drug designing programs, particularly for conditions where urease inhibition is beneficial (Nazir et al., 2018).
Gastric Acid Antisecretory Activity
Butanamide derivatives were synthesized for their potential as antiulcer agents. These compounds were tested for their antisecretory activity against histamine-induced gastric acid secretion, showing promising results in reducing acid secretion in animal models (Ueda et al., 1991).
Antimicrobial, Antioxidant, and Cytotoxic Activities
Secondary metabolites from the endophytic Botryosphaeria dothidea, including derivatives of butanamide, were found to have significant antimicrobial, antioxidant, and cytotoxic activities. This highlights the compound's potential in various therapeutic and preventive applications (Xiao et al., 2014).
Synthesis and Evaluation of Anticancer Activities
N-(substituted-phenyl)butanamides have been synthesized and evaluated for their potential as anticancer agents. These compounds showed promising activities against specific cancer cell lines, suggesting their potential in cancer therapy (Sirajuddin et al., 2015).
Properties
IUPAC Name |
N-[2-[5-(1-hydroxyethyl)thiophen-2-yl]ethyl]butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO2S/c1-3-4-12(15)13-8-7-10-5-6-11(16-10)9(2)14/h5-6,9,14H,3-4,7-8H2,1-2H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOKWYWPBDRKWJR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(=O)NCCC1=CC=C(S1)C(C)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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